molecular formula C8H12O2 B073271 1-Cyclohexenyl acetate CAS No. 1424-22-2

1-Cyclohexenyl acetate

Cat. No. B073271
CAS RN: 1424-22-2
M. Wt: 140.18 g/mol
InChI Key: DRJNNZMCOCQJGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 1-Cyclohexenyl acetate derivatives has been studied using techniques such as X-ray crystallography. For example, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate reveals an orthorhombic crystal class with intermolecular hydrogen bonds highlighting the cyclohexane ring's chair conformation (K. Mantelingu et al., 2007).

Chemical Reactions and Properties

1-Cyclohexenyl acetate undergoes various chemical reactions, such as intramolecular cyclization triggered by anodic oxidation, yielding cyclohexenyl ketones (T. Shono et al., 1978). It also participates in multicomponent cyclizations, exemplified by the sodium acetate catalyzed reaction forming cyclohexane rings (M. Elinson et al., 2007).

Physical Properties Analysis

Though specific papers detailing the physical properties of 1-Cyclohexenyl acetate were not identified, typical analyses would include melting point, boiling point, density, and solubility, which are essential for handling and application in synthesis.

Chemical Properties Analysis

The chemical properties of 1-Cyclohexenyl acetate include reactivity ratios in copolymerization and behavior in nucleophilic substitution reactions. For instance, its reactivity has been studied in the context of polymerization and copolymerization, showing specific patterns in radical conditions (Chantal Bonnans Plaisance & G. Lévesque, 1978). Moreover, its behavior in nucleophilic substitution reactions showcases different reaction pathways depending on the conditions and substrates used (Morifumi Fujita et al., 2004).

Scientific Research Applications

  • Electroorganic Chemistry Applications : The anodic oxidation of enol acetates, such as 1-acetoxy-1,6-heptadiene homologues, can lead to intramolecular cyclization products like cyclohexenyl ketones. This process involves the electrophilic attack of a cationic center on a double bond (Shono, Nishiguchi, Kashimura, & Okawa, 1978).

  • Polymerization Applications : 1-Cyclohexenyl acetate can be polymerized under radical conditions to form homopolymers that consist of 1,4-units, which can be hydrolyzed into δ-polyketone (Bonnans Plaisance & Lévesque, 1978).

  • Catalysis and Organic Synthesis : In organic synthesis, cyclohexenyl acetate can be used in reactions like nucleophilic substitution and cyclohexyne formation. The reaction mechanisms and product selectivity are influenced by the structure and substituents of cyclohexenyl compounds (Fujita et al., 2004).

  • Oxidation Processes : Cyclohexene can be oxidized to cyclohexenyl acetate using palladium(II) and nitrate, with oxygen as the final oxidant. This process is influenced by various factors like the presence of chloride or acetate (Larsson & Åkermark Björn, 1993).

  • Esterification and Industrial Applications : The esterification of acetic acid with 2-(1-cyclohexenyl)cyclohexanone can be catalyzed by cation exchange resins or acid-treated clay, leading to the synthesis of compounds with applications in plasticizers, pesticides, and epoxy resins (Saha & Streat, 1998).

Safety And Hazards

1-Cyclohexenyl acetate is classified as a flammable liquid and vapor. It may cause serious eye irritation and may be harmful if swallowed . It should be handled with care, avoiding contact with skin, eyes, or clothing, and ingestion and inhalation .

Future Directions

The hydrogenation of 1-Cyclohexenyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol . This not only opens up new possibilities for the production of these chemicals but also utilizes excess acetic acid in a rational manner .

properties

IUPAC Name

cyclohexen-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJNNZMCOCQJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162030
Record name Cyclohexene-1-yl acetate
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Cyclohexenyl acetate

CAS RN

1424-22-2
Record name 1-Cyclohexen-1-ol, 1-acetate
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Record name Cyclohexene-1-yl acetate
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Record name 1-Cyclohexenyl acetate
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Record name Cyclohexene-1-yl acetate
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Record name Cyclohexene-1-yl acetate
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Record name CYCLOHEXENE-1-YL ACETATE
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Synthesis routes and methods I

Procedure details

Acetic acid in an amount of 15.1 g. was reacted with 6.1 g. cyclohexanone over the catalyst (0.5 g.) described in Example 1. The reaction started at room temperature (25°C.) in the presence of hydrogen and was stopped after 95 minutes, the temperature reaching a high of 84°C. by application of heat. Cyclohexyl acetate was identified as a reaction product by VPC analysis. This reaction in the presence of Amberlyst-15 resin gives a small amount of 1-acetoxycyclohexene; with conventional platinum-on-alumina catalyst it gives cyclohexanol; and with a loose physical mixture of Amberlyst-15 resin and the conventional platinum-on-alumina, the product is cyclohexanol. By "loose" physical mixture is meant a slurry of the type described in Example 2.
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Synthesis routes and methods II

Procedure details

nitrocyclohexanone process in which cyclohexanone is acetylated to obtain cyclohexenyl acetate, the obtained cyclohexenyl acetate is nitrated to obtain 2-nitrocyclohexanone, the obtained 2-nitrocyclohexanone is subjected to hydrolysis, thereby causing ring cleavage of the 2-nitrocyclohexanone to obtain nitrocapronic acid, the obtained nitrocapronic acid is hydrogenated to obtain ε-aminocapronic acid, and the obtained ε-aminocapronic acid is converted into ε-caprolactam.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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